Beraprost Sodium

Beschreibung

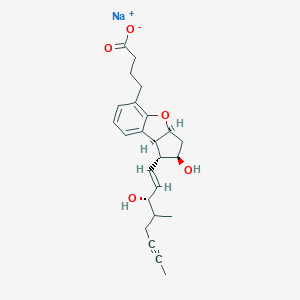

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZZXIRLARSET-VJRSQJMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88430-50-6 (Parent) | |

| Record name | Beraprost sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048585 | |

| Record name | Beraprost sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88475-69-8, 88430-50-6 | |

| Record name | Beraprost sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beraprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beraprost sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-yn-1-yl)-1H-cyclopenta[b]benzofuran-5-butanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERAPROST SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15K99VDU5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology and Molecular Signaling of Beraprost Sodium

Prostacyclin Receptor (IP) Agonism and Downstream Cascades

The primary mechanism of action of Beraprost (B1666799) sodium is its agonism at the prostacyclin receptor, also known as the IP receptor. patsnap.com This interaction initiates a cascade of intracellular events that are central to its pharmacological activity. Beraprost has been reported to have a higher affinity for the IP receptor than prostacyclin itself. arvojournals.org

Interaction with G Protein-Coupled Receptors (GPCRs)

The IP receptor is a member of the G protein-coupled receptor (GPCR) superfamily. patsnap.com Upon binding of Beraprost sodium, the IP receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. The IP receptor predominantly couples to the Gs (stimulatory) G protein. researchgate.net This interaction is a critical first step in the signaling cascade, translating the extracellular signal of receptor binding into an intracellular response. In some contexts, IP receptors can also couple to Gq proteins, which can lead to vasoconstrictive pathways. drugbank.com

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Elevation

Activation of the Gs protein by the Beraprost-bound IP receptor leads to the dissociation of the Gαs subunit, which in turn binds to and activates the enzyme adenylate cyclase. researchgate.netpatsnap.com Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com This leads to a significant increase in the intracellular concentration of cAMP. nih.gov Studies have shown that this compound increases cAMP levels in a concentration-dependent manner in various cell types, including human umbilical vein endothelial cells (HUVECs) and platelets. patsnap.comnih.gov The elevation of cAMP by Beraprost has been observed to be more sustained than that induced by native prostacyclin. nih.gov

In human pulmonary artery smooth muscle cells (HPASMCs), Beraprost has an EC50 of 98.2 nM for cAMP generation. atsjournals.orgatsjournals.org Another study in human odontoblasts showed that 10 nM of Beraprost transiently increased intracellular cAMP levels. nih.gov

| Cell Type | Parameter | Value | Reference |

|---|---|---|---|

| Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | EC50 for cAMP generation | 98.2 nM | atsjournals.orgatsjournals.org |

| Human Odontoblasts | cAMP increase at 10 nM | Transient increase | nih.gov |

Protein Kinase A (PKA) Activation and Target Protein Phosphorylation

The elevated intracellular cAMP acts as a second messenger, and its primary downstream effector is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.com cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits then phosphorylate a variety of target proteins on serine and threonine residues. mdpi.com

Key substrates of PKA that are relevant to the actions of this compound include:

Vasodilator-stimulated phosphoprotein (VASP): PKA-mediated phosphorylation of VASP at serine 157 is implicated in the regulation of actin cytoskeleton dynamics and has been shown to be induced by Beraprost. mdpi.comnih.gov

cAMP response element-binding protein (CREB): this compound has been shown to enhance the phosphorylation of CREB in a PKA-dependent manner. core.ac.uk This can modulate the transcription of genes involved in cellular processes like apoptosis and inflammation. core.ac.ukacs.org

In some cellular contexts, Beraprost has also been shown to act through the Exchange protein directly activated by cAMP (Epac), another cAMP sensor, which can lead to the inhibition of RhoA and affect cell migration. researchgate.net

Modulation of Intracellular Calcium Dynamics

A crucial consequence of the cAMP-PKA signaling pathway is the modulation of intracellular calcium (Ca2+) concentrations. This compound is known to inhibit the release of Ca2+ from intracellular storage sites, such as the sarcoplasmic reticulum in smooth muscle cells and the dense tubular system in platelets. nih.govdrugbank.com This reduction in cytosolic Ca2+ levels is a key mechanism for smooth muscle relaxation and the inhibition of platelet aggregation. nih.govdrugbank.com The decrease in intracellular Ca2+ is thought to be a result of PKA-mediated phosphorylation of proteins that regulate calcium channels and pumps.

Cross-Reactivity and Binding to Other Prostanoid Receptors (e.g., EP3, EP4)

Binding to the EP4 receptor, which, like the IP receptor, couples to Gs and increases cAMP, may contribute to the vasodilatory effects of Beraprost. nih.gov Conversely, interaction with the EP3 receptor, which can couple to Gi (inhibitory G protein) and decrease cAMP or to Gq and increase intracellular calcium, may lead to constrictive effects in some vascular beds. nih.gov This cross-reactivity could explain some of the complex and sometimes paradoxical vascular responses observed with prostacyclin analogues. nih.gov

| Receptor | Species | Ki (nM) | Reference |

|---|---|---|---|

| IP | Mouse | 110 | physiology.org |

| EP3 | Rat | 110 | nih.gov |

| EP4 | - | Lower affinity binding | nih.gov |

Vascular and Hemodynamic Mechanisms

The molecular signaling cascades initiated by this compound translate into significant effects on the vascular system and hemodynamics.

The primary vascular effect of this compound is vasodilation, leading to the relaxation of vascular smooth muscle cells. patsnap.com This is a direct consequence of the increased intracellular cAMP and subsequent reduction in cytosolic calcium levels. nih.gov This vasodilation occurs in both systemic and pulmonary circulations, reducing peripheral and pulmonary vascular resistance. researchgate.netnih.gov In clinical trials involving patients with pulmonary arterial hypertension (PAH), treatment with this compound has been shown to decrease pulmonary vascular resistance. nih.govacc.org One study in patients with secondary precapillary pulmonary hypertension reported a 17% decrease in pulmonary vascular resistance after treatment. nih.gov

Another key hemodynamic effect of this compound is the inhibition of platelet aggregation. patsnap.com By increasing cAMP levels within platelets, this compound prevents their activation and subsequent aggregation, which is a crucial step in thrombus formation. patsnap.com This antiplatelet effect contributes to its therapeutic utility in conditions associated with increased thrombotic risk. nih.gov

Furthermore, this compound has been shown to have antiproliferative effects on vascular smooth muscle cells, which is an important mechanism in preventing the pathological remodeling of blood vessels seen in diseases like PAH. researchgate.netpatsnap.com

| Study Population | Parameter | Effect | Reference |

|---|---|---|---|

| Secondary Precapillary Pulmonary Hypertension | Pulmonary Vascular Resistance | 17% decrease | nih.gov |

| Pulmonary Arterial Hypertension (NYHA Class II & III) | 6-minute walking distance | Improved | acc.orgjacc.orgjacc.org |

| Pulmonary Arterial Hypertension (NYHA Class II & III) | Borg Dyspnea Index | Improved (decreased) | jacc.org |

Endothelium-Dependent Vasodilation Pathways

A significant portion of this compound's vasodilatory effect is dependent on the presence of a functional endothelium. arvojournals.orgnih.gov This pathway is centrally mediated by the production of nitric oxide (NO).

Role of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production

This compound stimulates endothelial cells to produce nitric oxide (NO), a potent vasodilator. patsnap.compreprints.org This process is initiated by the binding of this compound to prostacyclin (IP) receptors on the surface of endothelial cells. patsnap.compatsnap.com This binding activates a cascade of intracellular events, including the activation of the PI3K-Akt-eNOS pathway. iiarjournals.org

Activation of this pathway leads to the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1179, a key step in its activation. nih.gov Specifically, this compound has been shown to induce eNOS phosphorylation through a cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) mediated pathway. nih.gov The activated eNOS then catalyzes the conversion of L-arginine to L-citrulline, a reaction that produces NO. theijcp.org Furthermore, this compound can transcriptionally stimulate the eNOS gene, leading to increased eNOS expression, which is mediated through a cAMP-responsive element in the eNOS promoter. capes.gov.br This enhanced NO production contributes significantly to the endothelium-dependent vasodilation caused by this compound. patsnap.comiiarjournals.org

cGMP Signaling Pathway Integration

The nitric oxide produced in endothelial cells diffuses to adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC). arvojournals.orgtheijcp.org Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). theijcp.org

The elevation in intracellular cGMP levels is a critical step in the signaling cascade. arvojournals.org cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets. This ultimately leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation. Studies have shown that inhibition of sGC with agents like ODQ (1H- arvojournals.orgnih.govpatsnap.comoxadiazolo[4,3-a]quinoxalin-1-one) significantly attenuates the vasodilatory response to this compound, confirming the integral role of the NO-cGMP pathway. arvojournals.orgnih.gov

Endothelium-Independent Vasodilation Pathways

Potassium Channel Activation (e.g., KATP channels)

A key endothelium-independent mechanism of this compound-induced vasodilation involves the activation of potassium channels on vascular smooth muscle cells. arvojournals.orgnih.gov Specifically, research has implicated the activation of ATP-sensitive potassium (KATP) channels. arvojournals.orgnih.gov

The opening of KATP channels leads to an efflux of potassium ions from the vascular smooth muscle cell, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle. The use of KATP channel blockers, such as glibenclamide, has been shown to inhibit the vasodilatory effects of this compound, supporting the involvement of this pathway. arvojournals.orgnih.gov Some studies also suggest a potential role for large-conductance Ca2+-activated (BKCa) K+ channels in the vasodilatory response to prostacyclin analogues in certain vascular beds. oup.com

Regulation of Vascular Smooth Muscle Cell Tone

The ultimate effect of this compound's signaling cascades is the regulation of vascular smooth muscle cell tone. This is achieved through the modulation of intracellular calcium levels and the inhibition of proliferative signals.

This compound binds to IP receptors on vascular smooth muscle cells, which are G-protein-coupled receptors. patsnap.compatsnap.com This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. patsnap.compatsnap.com Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various proteins, leading to a decrease in intracellular calcium release from storage sites and promoting muscle relaxation. nih.govpatsnap.com This cAMP-mediated pathway is a primary mechanism for the direct vasodilatory effect on smooth muscle. Furthermore, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, a key factor in the pathological remodeling of blood vessels seen in conditions like pulmonary arterial hypertension. researchgate.netpatsnap.compatsnap.com

Influence on Vascular Resistance and Blood Flow Dynamics

By inducing both endothelium-dependent and -independent vasodilation, this compound effectively reduces vascular resistance and improves blood flow. patsnap.comresearchgate.net In various clinical and preclinical settings, this compound has been shown to decrease pulmonary and systemic vascular resistance. nih.govmdpi.com This leads to an increase in blood flow to peripheral tissues and a reduction in blood pressure, particularly in hypertensive states. researchgate.netontosight.ai For instance, studies in patients with intermittent claudication have demonstrated an increase in walking distance, indicative of improved blood flow to the extremities. nih.govahajournals.org Similarly, in pulmonary hypertension, this compound reduces pulmonary arterial pressure and improves cardiac output. nih.gov

The following table summarizes the key molecular targets and effects of this compound leading to vasodilation.

| Pathway | Cell Type | Key Molecular Target | Second Messenger | Effector | Overall Effect |

| Endothelium-Dependent | Endothelial Cells | Prostacyclin (IP) Receptor | cAMP | eNOS | Increased NO Production |

| Vascular Smooth Muscle Cells | Soluble Guanylate Cyclase (sGC) | cGMP | Protein Kinase G (PKG) | Vasodilation | |

| Endothelium-Independent | Vascular Smooth Muscle Cells | Prostacyclin (IP) Receptor | cAMP | Protein Kinase A (PKA) | Vasodilation |

| Vascular Smooth Muscle Cells | ATP-sensitive Potassium (KATP) Channels | - | - | Hyperpolarization, Vasodilation |

The following table details the effects of various inhibitors on this compound-induced vasodilation, as demonstrated in research studies.

| Inhibitor | Target | Effect on Beraprost-induced Vasodilation | Reference |

| N(G)-nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide Synthase (NOS) | Inhibition | arvojournals.orgnih.gov |

| 1H- arvojournals.orgnih.govpatsnap.comoxadiazolo[4,3-a]quinoxalin-1-one (ODQ) | Soluble Guanylate Cyclase (sGC) | Inhibition | arvojournals.orgnih.gov |

| Glibenclamide | ATP-sensitive Potassium (KATP) Channels | Inhibition | arvojournals.orgnih.gov |

| Tetraethylammonium | Nonselective Potassium Channels | Inhibition | arvojournals.org |

| CAY10441 | Prostacyclin (IP) Receptor Antagonist | Abolished Vasodilation | arvojournals.orgnih.gov |

Cellular Regulation and Signaling Networks

This compound, a stable and orally active prostacyclin (PGI₂) analog, exerts its pharmacological effects by modulating complex intracellular signaling networks. patsnap.comresearchgate.net Its primary mechanism involves binding to the prostacyclin I (IP) receptor, a G-protein coupled receptor (GPCR). patsnap.com This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.comahajournals.org The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, initiating a cascade of cellular responses that underpin its therapeutic effects. patsnap.comahajournals.org

Anti-proliferative Mechanisms

This compound demonstrates significant anti-proliferative effects, particularly on vascular smooth muscle cells and fibroblasts, which are crucial in the pathogenesis of vascular and fibrotic diseases. researchgate.netpatsnap.com

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of conditions like pulmonary arterial hypertension and atherosclerosis. patsnap.comresearchgate.net this compound inhibits VSMC proliferation through multiple signaling pathways.

The primary pathway is the IP receptor-cAMP-PKA axis. patsnap.comahajournals.org Activation of PKA by cAMP leads to the induction of Inducible cAMP Early Repressor (ICER), a transcriptional repressor that plays a critical role in beraprost-mediated suppression of VSMC proliferation. ahajournals.org Studies have shown that ICER overexpression can induce apoptosis and inhibit the proliferation of VSMCs. ahajournals.org The induction of ICER by beraprost is dependent on PKA activity. ahajournals.org

Another significant mechanism involves the Peroxisome Proliferator-Activated Receptor-delta (PPARδ). Research has demonstrated that beraprost enhances the expression of PPARδ and its downstream target, inducible Nitric Oxide Synthase (iNOS). nih.gov The activation of the PPARδ/iNOS pathway contributes to the vasoprotective and anti-proliferative actions of beraprost in VSMCs. nih.gov Antagonists of PPARδ have been shown to abolish the anti-proliferative effects of beraprost, confirming the causal relationship between PPARδ and iNOS in this process. nih.gov

| Signaling Pathway | Key Molecules | Effect | Reference |

|---|---|---|---|

| cAMP/PKA Pathway | IP Receptor, adenylyl cyclase, cAMP, PKA, ICER | Inhibition of cell cycle progression and induction of apoptosis in VSMCs. | ahajournals.org |

| PPARδ/iNOS Pathway | PPARδ, iNOS | Suppression of VSMC proliferation through NO production. | nih.gov |

This compound also plays a role in inhibiting the differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis. In cardiac fibroblasts, beraprost pre-treatment was found to decrease the Angiotensin II-induced expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. plos.org This effect is mediated by the suppression of the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway. plos.org Beraprost increases the phosphorylation of cAMP response element-binding protein (CREB), which then competes with Smad2 for the co-activator CREB-binding protein (CBP), thereby inhibiting Smad-mediated fibrotic gene transcription. plos.org

In the context of intestinal fibrosis, beraprost, acting as a PTGIR (prostacyclin receptor) agonist, has been shown to diminish the TGF-β-induced upregulation of profibrotic genes like ACTA2 (which codes for α-SMA) and classic target genes of the pro-fibrotic YAP/TAZ pathway, such as CTGF and CYR61. oup.com Similarly, in pulmonary fibroblasts, cAMP-elevating agents like beraprost reduce the production of collagen and inhibit differentiation into myofibroblasts. nih.gov

| Cell Type | Signaling Pathway | Key Molecules | Effect | Reference |

|---|---|---|---|---|

| Cardiac Fibroblasts | TGF-β/Smad | TGF-β, Smad2, CREB, CBP | Inhibits Angiotensin II-induced collagen synthesis and α-SMA expression. | plos.org |

| Intestinal Fibroblasts | YAP/TAZ | PTGIR, YAP, TAZ, ACTA2, CTGF, CYR61 | Reverses profibrotic phenotypes by interfering with YAP/TAZ signaling. | oup.com |

| Pulmonary Fibroblasts | cAMP signaling | cAMP, PKA | Inhibits collagen synthesis and myofibroblast differentiation. | nih.gov |

| Rat Cardiac Fibroblasts | cAMP signaling | cAMP | Decreases growth rate, DNA synthesis, and mRNA expression for collagen types I and III. | ahajournals.org |

Cytoprotective and Anti-apoptotic Pathways

This compound exhibits protective effects on various cell types, shielding them from damage induced by oxidative stress, inflammation, and apoptosis. patsnap.comnih.gov

Endothelial cells are a primary target for the protective actions of beraprost. patsnap.comresearchgate.net The compound helps shield these cells from damage caused by oxidative stress and inflammation. patsnap.com In a rat model of diabetic cardiomyopathy, beraprost was shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a decrease in inflammation and oxidative stress. nih.gov This intervention resulted in reduced levels of inflammatory markers like TNF-α and MMP-9. nih.gov

Furthermore, beraprost has a direct protective effect on human umbilical vein endothelial cells (HUVECs) and can repair damaged endothelial cell-to-cell junctions induced by hypoxia. sci-hub.se It also transcriptionally stimulates the endothelial Nitric Oxide Synthase (eNOS) gene through a cAMP-responsive element, enhancing the production of nitric oxide (NO), which is crucial for endothelial function. jst.go.jp

| Protective Mechanism | Signaling Pathway | Key Molecules | Observed Effect | Reference |

|---|---|---|---|---|

| Anti-inflammatory & Anti-oxidative | p38 MAPK | p38 MAPK, TNF-α, MMP-9 | Decreased cardiac inflammation and oxidative stress in a diabetic rat model. | nih.gov |

| Endothelial Repair | Not specified | - | Repaired damaged endothelial cell junctions under hypoxic conditions. | sci-hub.se |

| eNOS Upregulation | cAMP/CREB | cAMP, CREB, eNOS | Enhanced production of nitric oxide in vascular endothelial cells. | jst.go.jp |

This compound has demonstrated significant renoprotective effects by inhibiting apoptosis in renal cells. In a rat model of progressive glomerulonephritis, beraprost treatment suppressed the mitochondria-dependent apoptotic pathway in renal tubular epithelial cells and microvascular endothelial cells. nih.gov It achieved this by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) factors. nih.gov

In another study using cultured renal tubular cells (LLC-PK1), beraprost was found to attenuate injury induced by radiographic contrast media. core.ac.uk The protective mechanism involved the activation of the cAMP/PKA-dependent phosphorylation of CREB. This activation enhanced the expression of the anti-apoptotic protein Bcl-2 and reversed the contrast media-induced increase in the pro-apoptotic protein Bax, thereby inhibiting caspase activation and nuclear damage. core.ac.uk

| Model | Signaling Pathway | Key Molecules | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Glomerulonephritis | Mitochondria-dependent Apoptosis | Pro- and anti-apoptotic factors (e.g., Bax, Bcl-2) | Suppressed apoptosis of renal microvascular endothelial and tubular epithelial cells. | nih.gov |

| Contrast Media-induced Injury (LLC-PK1 cells) | cAMP/PKA/CREB | cAMP, PKA, CREB, Bcl-2, Bax, Caspase-3, Caspase-9 | Attenuated apoptosis by enhancing Bcl-2 expression and inhibiting caspase activation. | core.ac.uk |

Modulation of Apoptotic Signaling Cascades (e.g., Bax/Bcl-2, Caspases)

This compound has been shown to modulate the delicate balance of apoptotic signaling, thereby promoting cell survival. A key mechanism is its ability to influence the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. dovepress.comnih.gov In various experimental models, this compound treatment has led to a decrease in Bax expression and a concurrent increase in Bcl-2 expression. dovepress.comnih.gov This shift in the Bax/Bcl-2 ratio is critical, as a higher ratio typically favors the release of cytochrome c from the mitochondria, a pivotal event in the intrinsic apoptotic pathway. dovepress.com

Furthermore, this compound has been observed to inhibit the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9. dovepress.comnih.gov Caspases are a family of proteases that, once activated, orchestrate the systematic dismantling of the cell. By suppressing the expression and activity of these caspases, this compound effectively curtails the progression of apoptosis. dovepress.comnih.gov For instance, in a model of diabetic cardiomyopathy, this compound intervention significantly decreased the expression of caspase-3 and Bax mRNA, while increasing Bcl-2 mRNA expression. nih.govresearchgate.net This anti-apoptotic effect is believed to be mediated, at least in part, through the activation of the cAMP/protein kinase A (PKA) signaling pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB) and subsequent enhancement of Bcl-2 expression. core.ac.uk

Table 1: Effect of this compound on Apoptotic Markers

| Marker | Effect of this compound | Experimental Model |

|---|---|---|

| Bax | Decreased expression | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy |

| Bcl-2 | Increased expression | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy |

| Bax/Bcl-2 Ratio | Decreased | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy |

| Caspase-3 | Decreased expression/activity | Hepatic ischemia-reperfusion, Diabetic cardiomyopathy, Radiocontrast media-induced injury |

| Caspase-8 | Decreased expression | Hepatic ischemia-reperfusion |

| Caspase-9 | Decreased expression/activity | Hepatic ischemia-reperfusion, Radiocontrast media-induced injury |

Anti-inflammatory Mechanisms

This compound exhibits potent anti-inflammatory properties through multiple, interconnected mechanisms. These actions collectively contribute to the resolution of inflammation in various pathological conditions.

A cornerstone of this compound's anti-inflammatory effect is its ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). dovepress.comphysiology.org In experimental models of hepatic ischemia-reperfusion injury and cigarette smoke-induced emphysema, this compound preconditioning or treatment significantly reduced the expression of TNF-α and IL-1β at both the mRNA and protein levels. dovepress.comphysiology.orgnih.gov This suppression of pro-inflammatory cytokines has also been observed in lipopolysaccharide (LPS)-induced inflammation in lung alveolar epithelial cells and in diabetic models. tubitak.gov.trbioscientifica.comnih.gov The reduction in these cytokines is thought to be a primary contributor to the protective effects of this compound in these conditions. dovepress.comtubitak.gov.tr

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to stress and inflammation. dovepress.com this compound has been shown to inhibit the phosphorylation and subsequent activation of these MAPK pathways. dovepress.comdovepress.comnih.gov Specifically, in models of hepatic ischemia-reperfusion, this compound preconditioning significantly inhibited the phosphorylation of p38 and JNK. dovepress.comresearchgate.net This inhibition of MAPK signaling is closely linked to the decreased production of inflammatory mediators and the attenuation of apoptosis. dovepress.comnih.gov In vitro studies have also demonstrated that this compound can alleviate LPS-induced inflammation by suppressing TNF-α production through the inhibition of p38, JNK, and ERK phosphorylation in human monocytic cells. dovepress.comscite.ai

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immunity. google.com this compound has been shown to downregulate NF-κB activity. tubitak.gov.tr This inhibitory effect is believed to be mediated through the elevation of intracellular cyclic adenosine monophosphate (cAMP). tubitak.gov.trgoogle.com By inhibiting NF-κB activation, this compound can effectively reduce the transcription of pro-inflammatory genes, including those for cytokines and adhesion molecules.

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a potent chemokine that plays a crucial role in recruiting monocytes to sites of inflammation. aai.org this compound has been demonstrated to reduce the expression and circulating levels of MCP-1. bioscientifica.comresearchgate.net In a rat model of glomerulonephritis, this compound treatment inhibited the increase in mRNA levels for MCP-1 in the kidney. nih.gov Similarly, in diet-induced obese mice, this compound treatment reduced the expression of MCP-1 in adipose tissue, which was associated with an attenuation of macrophage infiltration. bioscientifica.com This reduction in MCP-1 is a key mechanism by which this compound can mitigate inflammatory cell infiltration in various tissues. d-nb.infoaai.org

Vascular Cell Adhesion Molecule-1 (VCAM-1) is an adhesion molecule expressed on the surface of endothelial cells that facilitates the adhesion and transmigration of leukocytes during inflammation. nih.govnih.gov this compound has been shown to significantly decrease the expression of VCAM-1. nih.govnih.gov In cultured human vascular endothelial cells, this compound inhibited TNF-α-induced VCAM-1 expression. nih.govnih.gov This effect was also observed in patients with type 2 diabetes, where this compound treatment lowered circulating VCAM-1 levels. aai.orgnih.gov By repressing VCAM-1 expression, this compound can reduce the adhesion of monocytes to the vascular endothelium, a critical step in the development of atherosclerosis and other inflammatory vascular diseases. nih.govnih.govspringermedizin.de

Table 2: Anti-inflammatory Mechanisms of this compound

| Mechanism | Key Molecules Targeted | Effect of this compound |

|---|---|---|

| Cytokine Suppression | TNF-α, IL-1β | Decreased production and expression |

| MAPK Pathway Inhibition | p38, JNK, ERK | Decreased phosphorylation and activation |

| NF-κB Pathway | NF-κB | Downregulated activity |

| Chemokine Reduction | MCP-1/CCL2 | Decreased expression and levels |

| Adhesion Molecule Modulation | VCAM-1 | Decreased expression |

Antioxidant Activity and Reduction of Reactive Oxygen Species (ROS)

This compound exhibits significant antioxidant properties by mitigating oxidative stress and reducing the levels of reactive oxygen species (ROS). Research has demonstrated its capacity to bolster cellular antioxidant defenses in various experimental models. In studies involving rat glomerular mesangial cells exposed to high glucose conditions, this compound treatment led to a dose-dependent decrease in ROS levels. scite.ai This intervention also modulated the expression of key antioxidant enzymes, decreasing mRNA and protein levels of CuZnSOD and catalase, while increasing MnSOD protein levels under normal glucose conditions. scite.ai

Further evidence of its antioxidant effects comes from studies on lung tissue. In a model of lipopolysaccharide (LPS)-induced injury in lung alveolar epithelial cells, this compound significantly reduced lipid peroxidation and counteracted the depletion of reduced glutathione (B108866) (GSH), a critical nonprotein thiol in cellular antioxidant defense systems. tubitak.gov.tr Similarly, in rats with emphysema induced by cigarette smoke extract, this compound treatment was associated with a normalized biological antioxidant activity in the serum. physiology.org The protective effects also extend to cardiotoxicity models, where this compound was found to decrease cardiac levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. brieflands.com In models of chronic brain injury from aluminum overload, beraprost administration effectively blunted the rise in malondialdehyde (MDA) content and the decrease in superoxide (B77818) dismutase (SOD) activity, further confirming its role in combating oxidative stress. researchgate.net

| Experimental Model | Key Findings | Biomarkers Measured | Reference |

|---|---|---|---|

| Rat Glomerular Mesangial Cells (High Glucose) | Suppressed ROS generation and improved antioxidant capacity. | ROS, CuZnSOD, MnSOD, Catalase (CAT) | scite.ai |

| Lung Alveolar Epithelial Cells (LPS-induced) | Reduced lipid peroxidation and prevented depletion of GSH. | Lipid Peroxidation, Reduced Glutathione (GSH) | tubitak.gov.tr |

| Rat Model of Emphysema (Cigarette Smoke) | Normalized serum antioxidant activity. | Bioantioxidant Power (BAP) | physiology.org |

| Rat Model of Cardiotoxicity (Celecoxib-induced) | Decreased cardiac lipid peroxidation. | Thiobarbituric Acid Reactive Substances (TBARS) | brieflands.com |

| Rat Model of Brain Injury (Aluminum-overload) | Reduced oxidative stress markers in the hippocampus. | Superoxide Dismutase (SOD), Malondialdehyde (MDA) | researchgate.net |

Interactions with the TGF-β/Smad Signaling Pathway in Fibrosis

This compound plays a crucial role in modulating fibrotic processes, primarily through its interaction with the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. plos.orgmdpi.com This pathway is a central driver of fibrosis, where TGF-β stimulates fibroblasts to differentiate into myofibroblasts and deposit excessive extracellular matrix proteins. frontiersin.org

In neonatal rat cardiac fibroblasts stimulated by Angiotensin II, beraprost was found to inhibit cell proliferation and suppress collagen I synthesis. plos.orgnih.gov Mechanistically, beraprost treatment significantly decreased both the mRNA and protein expression of TGF-β. plos.orgnih.gov It also reduced the phosphorylation of Smad2, a key downstream effector in the canonical TGF-β pathway, thereby inhibiting its activation. plos.orgnih.gov The anti-fibrotic effect of beraprost is dependent on the activation of the prostacyclin (IP) receptor. plos.orgmdpi.com Further investigation revealed that beraprost interferes with the formation of a pro-fibrotic Smad2-CBP (CREB-binding protein) complex in the nucleus, which is necessary for fibrotic gene transcription. plos.orgnih.gov By promoting the phosphorylation and nuclear translocation of CREB, beraprost enhances the binding of CREB to the limited pool of CBP, effectively sequestering it from Smad2 and antagonizing the pro-fibrotic signaling cascade. plos.orgnih.gov In vivo studies on myocardial infarction in rats also confirm that beraprost improves myocardial fibrosis. nih.gov

| Model System | Stimulus | Effect of this compound | Key Pathway Component Affected | Reference |

|---|---|---|---|---|

| Neonatal Rat Cardiac Fibroblasts | Angiotensin II | Inhibited cell proliferation and collagen synthesis. | TGF-β expression (downregulated), Smad2 phosphorylation (reduced) | plos.orgnih.gov |

| Cardiac Fibroblasts | TGF-β | Down-regulated α-SMA levels. | α-Smooth Muscle Actin (α-SMA) | nih.gov |

| Rat Model of Myocardial Infarction | Ischemia | Improved myocardial fibrosis. | GSK-3β (upregulated), α-SMA (downregulated) | nih.gov |

| Cardiac Fibroblasts | Angiotensin II | Prevented Smad-related gene transcription. | Competitive binding for CREB-binding protein (CBP) | plos.orgnih.gov |

Activation of CREB (cAMP Response Element-Binding Protein)

A central mechanism of beraprost's action involves the activation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in cellular survival, proliferation, and function. hilarispublisher.comnih.gov Beraprost, acting through the prostacyclin (IP) receptor, elevates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). ahajournals.orgpatsnap.com PKA then phosphorylates CREB, primarily at the serine 133 (Ser133) residue, leading to its activation. plos.orgnih.gov

In cardiac fibroblasts, beraprost-induced phosphorylation of CREB at Ser133 and its subsequent translocation into the nucleus is a key event in its anti-fibrotic effect. plos.orgnih.gov Activated CREB competes with Smad2 for the co-activator CBP, thereby inhibiting pro-fibrotic gene expression. plos.orgnih.gov In the context of neuronal injury, post-treatment with beraprost was shown to increase the levels of phosphorylated CREB (p-CREB) in the hippocampus of mice, an effect linked to increased neuronal survival and reduced cognitive dysfunction. hilarispublisher.com Furthermore, in cultured endothelial cells, beraprost uses this pathway to counteract the negative effects of the inflammatory cytokine Interleukin-1β (IL-1β). IL-1β suppresses endothelial nitric oxide synthase (eNOS) expression by activating the p38 MAP kinase pathway, which leads to the binding of phosphorylated Activating Transcription Factor 2 (ATF2) to the eNOS promoter. nih.govahajournals.org Beraprost reverses this by activating the PKA/CREB pathway, causing phosphorylated CREB to predominantly bind to the same promoter sites, thus restoring eNOS expression. nih.govahajournals.org

| Cell/Tissue Type | Context/Model | Mechanism and Outcome of CREB Activation | Reference |

|---|---|---|---|

| Cardiac Fibroblasts | Angiotensin II-induced fibrosis | Phosphorylation at Ser133; activated CREB competes with Smad2 for CBP, leading to an anti-fibrotic response. | plos.orgnih.gov |

| Mouse Hippocampus | Global cerebral ischemia | Upregulated p-CREB levels, associated with increased neuronal cell survival and improved cognitive function. | hilarispublisher.com |

| Human and Bovine Endothelial Cells | IL-1β-induced inflammation | PKA-dependent CREB phosphorylation outcompetes p-ATF2 for binding to the eNOS promoter, restoring eNOS expression. | nih.govahajournals.org |

| Renal Tubular Cells | Radiocontrast-induced apoptosis | Activation of cAMP/PKA-dependent phosphorylation of CREB reversed cellular injury. | researchgate.net |

Potential Upregulation of PPARγ

The interaction between this compound and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) appears to be context-dependent, with evidence varying across different physiological systems. PPARs are nuclear receptors that play key roles in metabolism and inflammation.

In a study on high-fat diet-induced obese mice, treatment with this compound was shown to improve insulin (B600854) resistance and was associated with a modest but statistically significant upregulation of PPARγ mRNA in white adipose tissue. bioscientifica.com This suggests that in the context of metabolic regulation, beraprost may exert some of its beneficial effects through the modulation of PPARγ, which is known to play a critical role in adipogenesis and insulin sensitivity. bioscientifica.com The study noted that the precise mechanism for this upregulation was not clear. bioscientifica.com

Conversely, research focused on the anti-fibrotic effects of beraprost in the heart indicates that PPARγ is not the primary mediator. plos.orgmdpi.com Studies on cardiac fibroblasts demonstrated that the inhibitory effects of beraprost on cell proliferation and collagen synthesis persisted even when PPARγ was blocked with a specific antagonist (GW9662). plos.org The anti-fibrotic actions in this cell type were shown to be dependent on the prostacyclin (IP) receptor and the subsequent suppression of the TGF-β/Smad pathway, not PPAR activation. plos.orgmdpi.com These findings highlight that while beraprost may influence PPARγ expression in certain tissues like adipose, its core cardiovascular anti-fibrotic mechanisms rely on distinct signaling pathways.

| Model System | Observed Effect on PPARγ | Conclusion | Reference |

|---|---|---|---|

| White Adipose Tissue (High-fat diet obese mice) | Modest but significant upregulation of PPARγ mRNA. | Beraprost may improve insulin resistance in part through PPARγ upregulation. | bioscientifica.com |

| Neonatal Rat Cardiac Fibroblasts | No involvement; anti-fibrotic effects were maintained when PPARγ was antagonized. | The anti-fibrotic effect of beraprost in this model is independent of PPARγ. | plos.org |

Synthesis and Structural Analogs in Research

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the design of more potent and selective analogs.

The dihydrobenzofuran portion of Beraprost (B1666799) contains a phenolic ether. The electronic properties and hydrogen-bonding capabilities of phenolic groups are known to be critical for the biological activity of many compounds. researchgate.net Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have shown that their antioxidant activity, for example, is highly dependent on factors like the number and position of hydroxyl groups and the bond dissociation enthalpy of the O-H bond. nih.govresearchgate.net

Influence of Omega-Side Chain Modifications on Biological Activity and Selectivity

The structural modifications of the omega-side chain in beraprost sodium are crucial in defining its biological activity and selectivity. A key objective in the development of synthetic prostacyclin analogs has been to dissociate the potent antiplatelet and vasodilatory effects from undesirable side effects. In beraprost, the modified omega-side chain is reported to contribute to this dissociation. nih.govresearchgate.net

Research into prostacyclin analogs has demonstrated that alterations to the omega-side chain can significantly impact pharmacological properties. For instance, replacing the n-pentyl moiety found in native prostacyclin with other groups such as cyclohexyl, 2-(2-furyl)ethyl, or 3-thienyloxymethyl can yield analogs with comparable or even enhanced prostacyclin-like activities, including vasodilation and inhibition of platelet aggregation. Conversely, the introduction of 1,1-dimethyloxaalkyl residues in the omega-side chain has been shown to lead to a marked decrease in activity.

While specific structure-activity relationship (SAR) studies detailing a wide range of omega-side chain modifications for beraprost itself are not extensively available in the public domain, the principle that this part of the molecule is a key determinant of the therapeutic profile is well-established within the field of prostanoid research. The modifications in beraprost's side chain are a result of efforts to enhance chemical and metabolic stability while optimizing its interaction with prostanoid receptors, thereby refining its pharmacological effects.

Development of this compound Derivatives and Analogs for Research

The development of this compound has paved the way for further research into novel derivatives and analogs with potentially improved pharmacological profiles. This research focuses on enhancing receptor selectivity, improving metabolic stability, and further separating therapeutic effects from side effects.

Comparison with Other Prostacyclin Analogs (e.g., Iloprost (B1671730), Cicaprost, Treprostinil)

This compound belongs to a class of synthetic prostacyclin analogs that also includes iloprost, cicaprost, and treprostinil. While all these compounds mimic the actions of endogenous prostacyclin, they exhibit distinct pharmacological profiles due to their structural differences. A key differentiator among these analogs is their affinity and activity at various prostanoid receptors.

Prostacyclin analogs primarily exert their effects through the prostacyclin (IP) receptor. However, many also interact with other prostanoid receptors, such as the prostaglandin (B15479496) E (EP) and D (DP) receptors, which can contribute to both their therapeutic effects and side effect profiles.

Cicaprost is recognized as one of the most selective IP receptor agonists among the stable prostacyclin analogs. pulmonaryhypertensionnews.com This high selectivity can be advantageous in research settings for isolating the effects of IP receptor activation.

The following table provides a comparative overview of the receptor binding affinities for these prostacyclin analogs.

| Compound | Primary Receptor Target(s) | Other Receptor Interactions (Notable Affinities) |

| Beraprost | IP | EP3, EP4 |

| Iloprost | IP, EP1 | Low affinity for FP, EP3, EP4 |

| Cicaprost | IP | Highly selective for IP |

| Treprostinil | IP, DP1, EP2 | Low affinity for EP1, EP4 |

This table is a simplified representation based on available research data and is intended for comparative purposes.

Functionally, these differences in receptor binding translate to varied biological responses. For instance, treprostinil's activity at DP1 and EP2 receptors, in addition to the IP receptor, may contribute to its potent vasodilatory effects. nih.gov

Design and Synthesis of Novel Beraprost Analogs with Modified Pharmacological Profiles

The design and synthesis of novel beraprost analogs aim to create molecules with enhanced therapeutic properties. A significant advancement in this area is the development of single-isomer formulations of beraprost. Beraprost is a racemic mixture of four stereoisomers. ucl.ac.uk Research has shown that these isomers have different pharmacological activities.

One such isomer, esuberaprost (beraprost-314d), has been identified as the most pharmacologically active of the four. ucl.ac.uk In vitro studies have demonstrated that esuberaprost is a highly potent prostanoid IP receptor agonist. nih.gov

Key findings from pharmacological studies of esuberaprost include:

Increased Potency: Esuberaprost relaxed rat pulmonary arteries with a five-fold greater potency compared to the racemic beraprost mixture. nih.gov

Enhanced cAMP Generation: In HEK-293 cells expressing the human IP receptor, esuberaprost was 26-fold more potent at increasing cyclic AMP (cAMP) levels than beraprost. nih.gov

Greater Antiproliferative Effect: Esuberaprost was 40-fold more potent than beraprost at inhibiting the proliferation of human pulmonary arterial smooth muscle cells. nih.gov

The synthesis of specific stereoisomers like esuberaprost represents a key strategy in developing beraprost analogs with a more refined and potent pharmacological profile. This approach allows for the isolation of the most active form of the drug, potentially leading to improved efficacy and a better therapeutic index.

Further research into novel beraprost analogs focuses on modifying its structure to improve metabolic stability, which could lead to a longer duration of action and more convenient dosing regimens. The modular synthesis of the beraprost core structure allows for the introduction of various modifications to both the alpha and omega side chains, providing a platform for the rational design of new derivatives with tailored pharmacological properties. acs.org

Preclinical Research Models and Methodologies

In Vitro Cellular and Biochemical Studies

Human Umbilical Vein Endothelial Cells (HUVECs) are a cornerstone in studying the vascular effects of Beraprost (B1666799) sodium. Research has shown that Beraprost sodium can increase the expression of thrombomodulin on the surface of HUVECs. This effect is mediated by an increase in intracellular cyclic AMP (cAMP) levels. nih.gov The elevation of cAMP by this compound was observed to be more sustained compared to that induced by prostacyclin itself. nih.gov Furthermore, this compound has been found to enhance endothelial nitric oxide synthase (eNOS) expression in HUVECs, a critical factor for vascular homeostasis. ahajournals.orgmdpi.com This is particularly relevant in the context of inflammatory conditions, where cytokines like interleukin-1β (IL-1β) can decrease eNOS expression. ahajournals.org this compound counteracts this effect, in part by activating the protein kinase A (PKA) pathway. ahajournals.org

In studies investigating cellular damage, this compound has demonstrated protective effects. For instance, it has been shown to prevent apoptosis in HUVECs induced by cigarette smoke extract. bham.ac.uk The compound also promotes angiogenesis, as evidenced by tube formation assays where HUVECs treated with this compound showed a significant increase in the formation of capillary-like structures. sci-hub.se Additionally, it helps repair damaged endothelial cell-to-cell junctions under hypoxic conditions. sci-hub.se In the context of inflammation, this compound has been reported to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin in HUVECs stimulated with tumor necrosis factor-alpha (TNF-α). frontiersin.org

Table 1: Effects of this compound on Cultured Vascular Endothelial Cells

| Cell Type | Experimental Model | Key Findings | Reference |

| HUVEC | cAMP Level Measurement | Increased and sustained cAMP levels. | nih.gov |

| HUVEC | Thrombomodulin Expression | Enhanced expression on the cell surface. | nih.govjst.go.jp |

| HUVEC | eNOS Expression | Increased eNOS gene expression. | ahajournals.orgmdpi.com |

| HUVEC | Cytokine-Induced Damage | Attenuated IL-1β-mediated decrease in eNOS. | ahajournals.org |

| HUVEC | Cigarette Smoke Extract | Prevented apoptosis. | bham.ac.uk |

| HUVEC | Tube Formation Assay | Increased angiogenesis and formation of capillary-like structures. | sci-hub.se |

| HUVEC | Hypoxia-Induced Damage | Repaired damaged cell-to-cell junctions. | sci-hub.se |

| HUVEC | TNF-α Stimulation | Reduced VCAM-1 and E-selectin expression. | frontiersin.org |

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis. researchgate.netnih.gov This inhibitory effect is linked to the compound's ability to arrest the cell cycle in the G1 phase. nih.gov A crucial mechanism underlying this effect is the prevention of the down-regulation of p27(Kip1), a cyclin-dependent kinase inhibitor. nih.govmdpi.com This action is mediated through cAMP signaling, as cAMP analogues produce similar effects. nih.gov

Studies using primary cultures of human pulmonary artery smooth muscle cells (HPASMCs) have demonstrated that this compound dose-dependently inhibits proliferation. atsjournals.org Among several prostacyclin analogs, Beraprost was found to be effective in inhibiting serum-induced proliferation. atsjournals.org

This compound is a potent inhibitor of platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. tandfonline.comresearchgate.net Its inhibitory activity has been demonstrated to be significantly more potent than prostaglandin (B15479496) E1. researchgate.net Comparative studies using different aggregometry methods, such as light transmission (LT) and light scattering (LS), have revealed that Beraprost is particularly effective at inhibiting the formation of small platelet aggregates. nih.gov The IC50 values for Beraprost were found to be lower when assessed by LS, which is more sensitive to small aggregates. nih.gov Specifically, when platelets were activated by a thromboxane (B8750289) A2 analogue or low concentrations of collagen, the IC50 of Beraprost was in the nanomolar range. researchgate.netnih.gov

Table 2: Inhibitory Effects of this compound on Platelet Aggregation

| Inducing Agent | Key Findings | Reference |

| ADP | Significant inhibition of platelet aggregation. | researchgate.nettandfonline.comresearchgate.netnih.gov |

| Collagen | Potent inhibition, especially at low concentrations. | researchgate.nettandfonline.comnih.govnih.gov |

| Arachidonic Acid | Inhibition of platelet aggregation. | tandfonline.com |

| Thromboxane A2 Analogue (U46619) | Highly potent inhibition with IC50 of 0.2–0.5 nM. | researchgate.netnih.gov |

This compound has demonstrated significant effects on both cell proliferation and apoptosis in various cell types. In rat glomerular mesangial cells cultured under high glucose conditions, this compound has been shown to suppress proliferation. scite.aikarger.com Similarly, in A549 lung alveolar epithelial cells, this compound reversed the increase in cell proliferation induced by lipopolysaccharide (LPS). tubitak.gov.tr The antiproliferative effects are often linked to an increase in intracellular cAMP. researchgate.net

Regarding apoptosis, this compound has shown protective effects. It has been found to prevent apoptosis in vascular endothelial cells exposed to cigarette smoke extract. bham.ac.uk In a model of hepatic ischemia-reperfusion injury, preconditioning with this compound significantly reduced apoptosis. dovepress.com Furthermore, in a study using LLC-PK1 renal tubular cells, this compound attenuated apoptosis induced by radiocontrast media by reversing the increase in Bax mRNA and the decrease in Bcl-2 mRNA, leading to the inhibition of caspase-3 and -9 activation. core.ac.uk

In vitro studies have highlighted the anti-inflammatory properties of this compound. In human monocytic cells, it has been shown to alleviate LPS-induced inflammation by suppressing the production of TNF-α. dovepress.com This effect is mediated through the inhibition of p38, JNK, and ERK phosphorylation. dovepress.com Further studies in THP-1 monocytic cells demonstrated that this compound, acting as a prostacyclin receptor (PTGIR) agonist, induces the expression of S100A8 and S100A9 genes, which are linked to inflammatory responses. biorxiv.org This induction was shown to occur via an adenylyl cyclase-dependent STAT3 signaling pathway. biorxiv.org Additionally, this compound has been observed to reduce the expression of inflammatory cytokines like monocyte chemoattractant protein 1 (MCP-1) and interleukin-6 (IL-6). sci-hub.sebioscientifica.com

Western blot analysis has been a critical tool in elucidating the signaling pathways modulated by this compound. A recurring theme is the compound's ability to inhibit the phosphorylation of key signaling proteins involved in inflammation and cell stress. For instance, in models of hepatic ischemia-reperfusion injury and in LPS-stimulated human monocytic cells, this compound was shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). dovepress.com In diabetic rat kidney tissues, this compound treatment effectively decreased the phosphorylation of p38 MAPK. nih.gov

Conversely, this compound can also promote the phosphorylation of other proteins as part of its protective mechanism. In endothelial cells, it enhances the phosphorylation of cAMP-response element binding protein (CREB), which is associated with the upregulation of eNOS and protection against apoptosis. ahajournals.orgcore.ac.ukplos.org Western blot analyses have confirmed that this compound increases the phosphorylation of CREB at Ser133, leading to the recruitment of the transcriptional co-activator CBP. plos.org

Ex Vivo Organ and Tissue Perfusion Models

The vasomotor effects of this compound have been specifically assessed using ex vivo models of isolated retinal arterioles. In a study utilizing porcine retinal arterioles, the vessels were isolated, cannulated, and pressurized in an artificial environment to observe their direct response to the compound without systemic influences. e-enm.orgoup.com

This research demonstrated that this compound elicits a dose-dependent vasodilation of the retinal arterioles, with effects observed at concentrations ranging from 0.1 pM to 0.1 μM. e-enm.org The vasodilation was confirmed to be mediated through the prostacyclin (IP) receptor, as it was abolished by the IP receptor antagonist CAY10441. e-enm.orgoup.com

The study further dissected the mechanisms of this vasodilation, revealing both endothelium-dependent and -independent pathways. A significant portion of the vasodilatory response was dependent on the endothelium. Removal of the endothelium reduced the beraprost-induced vasodilation by approximately 50%. e-enm.orgoup.com This endothelium-dependent component was shown to be mediated by nitric oxide (NO), as the NO synthase inhibitor L-NAME produced an inhibition comparable to endothelium removal. e-enm.orgoup.com

The remaining vasodilation, which is independent of the endothelium, was found to be mediated by the activation of adenosine triphosphate-sensitive potassium (KATP) channels in the vascular smooth muscle cells. e-enm.orgoup.com This was evidenced by the inhibitory effect of the KATP channel blocker, glibenclamide, on the vasodilatory response. e-enm.orgoup.com These findings indicate that this compound acts on both the endothelium to release NO and directly on the smooth muscle to induce hyperpolarization, leading to the relaxation of retinal arterioles. e-enm.orgoup.com

Table 5: Vasomotor Effects of this compound on Isolated Porcine Retinal Arterioles

| Parameter | Observation | Methodology | Reference |

|---|---|---|---|

| Vasodilation | Dose-dependent (0.1 pM - 0.1 μM) | Video microscopy of cannulated arterioles | e-enm.org |

| Receptor Mediation | Abolished by IP receptor antagonist (CAY10441) | Pharmacological blockade | e-enm.orgoup.com |

| Endothelium-Dependence | Reduced by 50% after endothelium removal | Mechanical denudation | e-enm.orgoup.com |

| Nitric Oxide Involvement | Inhibited by L-NAME | Pharmacological blockade | e-enm.orgoup.com |

| Potassium Channel Involvement | Inhibited by glibenclamide (KATP channel blocker) | Pharmacological blockade | e-enm.orgoup.com |

The effects of this compound on pulmonary artery reactivity have been a key area of preclinical research, particularly in the context of pulmonary arterial hypertension (PAH). Ex vivo studies on isolated pulmonary arteries are crucial for understanding the direct pharmacological actions of beraprost on the pulmonary vasculature.

In animal models of PAH, such as those induced by monocrotaline (B1676716) in rats, beraprost has demonstrated significant protective effects. While many studies are conducted in vivo, the underlying mechanisms often involve direct actions on the pulmonary arteries. Beraprost, as a prostacyclin analogue, is known to be a potent vasodilator. Its vasodilatory and antiplatelet properties are thought to contribute to its beneficial effects in PAH.

Ex vivo studies on blood-perfused rabbit lungs subjected to ischemia-reperfusion have provided insights into beraprost's effects on pulmonary vascular resistance. In this model, beraprost administration attenuated the increase in vascular resistance that occurs upon reperfusion. This effect was associated with the inhibition of thromboxane production, a potent vasoconstrictor.

Furthermore, research comparing various prostacyclin receptor agonists in isolated rat, porcine, and human pulmonary arteries helps to characterize the specific actions of compounds like beraprost. These studies confirm that beraprost causes relaxation of vascular smooth muscle in pulmonary arteries. The encapsulation of beraprost into nanoparticles has also been explored to achieve sustained release and targeted delivery to damaged pulmonary arteries, showing ameliorative effects on pulmonary arterial remodeling in animal models of PAH. These ex vivo and related preclinical studies underscore the direct vasodilatory and protective effects of beraprost on the pulmonary arterial vasculature.

Table 6: Summary of this compound Effects on Pulmonary Artery Reactivity

| Model System | Key Effect | Associated Findings | Reference |

|---|---|---|---|

| Blood-Perfused Rabbit Lungs (Ischemia-Reperfusion) | Attenuated increase in vascular resistance | Inhibition of thromboxane production | |

| Monocrotaline-Induced PAH Rat Model | Protective effect against PAH development | Vasodilatory and antiplatelet properties | |

| Hypoxia-Induced PAH Mouse Model | Ameliorative effect on pulmonary arterial remodeling | Sustained release and targeting with nanoparticles | |

| Isolated Rat, Porcine, and Human Pulmonary Arteries | Relaxation of vascular smooth muscle | Vasodilatory action |

In Vivo Animal Models for Disease Pathophysiology Research

This compound, a stable and orally active prostacyclin analog, has been rigorously evaluated in a variety of in vivo animal models to elucidate its therapeutic mechanisms and potential benefits across a spectrum of diseases. These preclinical studies are fundamental in understanding how the compound modulates physiological and pathological processes.

Cardiovascular and Pulmonary Models

Animal models are indispensable for investigating the complex pathophysiology of pulmonary hypertension (PH). This compound has demonstrated significant effects in the most commonly utilized models.

Monocrotaline-induced Pulmonary Hypertension: This model, typically established in rats, involves a single injection of monocrotaline, which induces endothelial injury, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure (Ppa), and right ventricular hypertrophy. nih.govphysiology.org Studies have shown that oral administration of this compound can dose-dependently suppress the elevation in Ppa. nih.gov Chronic treatment with this compound has been found to decrease the degree of PH, an effect attributed to its vasodilatory, antiplatelet, and anti-inflammatory properties. nih.gov Specifically, it has been shown to reduce the production of inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF) by alveolar macrophages. nih.gov Combination therapy of beraprost with sildenafil (B151) in this model resulted in significantly attenuated increases in right ventricular systolic pressure and right ventricular hypertrophy compared to either drug alone, suggesting a synergistic effect. atsjournals.org

Chronic Hypoxia Model: Exposure of animals to a chronic low-oxygen environment induces pulmonary vasoconstriction and vascular remodeling, hallmarks of PH. In a study involving nanoparticle-encapsulated this compound, weekly intravenous administration protected against hypoxia-induced pulmonary arterial remodeling and right ventricular hypertrophy in rats. londonmet.ac.uk

Chronic Embolic Model: This model simulates chronic thromboembolic pulmonary hypertension (CTEPH) through repeated intravenous injection of microspheres. In canine models of chronic embolic PH, this compound administration demonstrated a dose-dependent vasodilating effect on pulmonary vessels. frontiersin.orgnih.gov It significantly decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. frontiersin.org

Table 1: Effects of this compound in Pulmonary Hypertension Animal Models

| Model | Animal | Key Findings | Reference(s) |

|---|---|---|---|

| Monocrotaline-induced PH | Rat | Suppressed elevation of pulmonary arterial pressure; Decreased right ventricular hypertrophy; Reduced inflammatory cytokine production. | nih.gov, nih.gov, atsjournals.org |

| Chronic Hypoxia-induced PH | Rat | Protected against pulmonary arterial remodeling and right ventricular hypertrophy. | londonmet.ac.uk |

| Chronic Embolic PH | Dog | Decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. | frontiersin.org |

This compound's efficacy in arterial occlusive diseases has been assessed in models that mimic peripheral artery disease.

In a rat model where arterial occlusion is induced by an intra-arterial injection of sodium laurate, oral administration of this compound led to marked improvements in macroscopic and histological observations. nih.gov Another model using ergotamine and epinephrine (B1671497) to induce tail gangrene in rats also showed that beraprost inhibited the extension of the gangrene. nih.gov These findings highlight the compound's potential in improving conditions characterized by insufficient peripheral circulation. nih.gov

Ischemia-reperfusion (I/R) injury, the paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to ischemic tissue, has been studied extensively with this compound.

Hepatic I/R Injury: In mouse models of hepatic I/R, preconditioning with this compound effectively reduced serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). dovepress.comnih.gov It also improved pathological damage by suppressing inflammation, apoptosis, and autophagy. dovepress.comnih.gov Mechanistically, these protective effects were associated with the inhibition of the P38 and JNK signaling pathways. dovepress.comwjgnet.comresearchgate.net Beraprost preconditioning ameliorated the production of inflammatory mediators tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). dovepress.comnih.gov

Myocardial I/R Injury: In a canine model of myocardial I/R created by coronary artery occlusion, intravenous administration of this compound significantly reduced the myocardial infarct size. nih.gov The infarct size as a percentage of the total left ventricle was markedly lower in the beraprost-treated group compared to the control group. nih.gov This cardioprotective effect was accompanied by a suppression of reperfusion arrhythmias and a reduction in plasma creatine (B1669601) phosphokinase (CK) and lactate (B86563) dehydrogenase (LDH) levels. nih.gov Histological analysis revealed that beraprost reduced neutrophil migration into the ischemic myocardium, suggesting that its cytoprotective effect is mediated, at least in part, by inhibiting this inflammatory response. nih.govbrieflands.com

Cerebral I/R Injury: In rat models of global cerebral ischemia, this compound has demonstrated neuroprotective effects. It significantly inhibited the formation of lipid peroxides in the brain and serum. nih.gov In a model of bilateral common carotid artery occlusion in spontaneously hypertensive rats, beraprost treatment also improved neurological signs, such as ptosis and abnormal running behavior, and promoted the restoration of normal brain water content within 24 hours after reperfusion. nih.gov Furthermore, studies in mice subjected to global cerebral ischemia showed that beraprost treatment improved cognitive and motor deficits and increased neuronal cell survival, an effect mediated through the prostacyclin (IP) receptor. hilarispublisher.com

Table 2: Findings in Ischemia-Reperfusion Injury Models

| Model Type | Animal | Key Findings | Reference(s) |

|---|---|---|---|

| Hepatic | Mouse | Reduced serum ALT and AST; Suppressed inflammation, apoptosis, and autophagy via P38/JNK pathways. | dovepress.com, nih.gov |

| Myocardial | Dog | Significantly reduced infarct size; Suppressed reperfusion arrhythmias and plasma CK/LDH; Inhibited neutrophil migration. | brieflands.com, nih.gov |

| Cerebral | Rat, Mouse | Inhibited lipid peroxide formation; Improved neurological outcomes; Increased neuronal survival via IP receptor. | nih.gov, hilarispublisher.com |

Renal Disease Models

This compound's potential to protect renal function has been investigated in various preclinical models of chronic kidney disease (CKD).

Nephritic Rats: In rat models of glomerulonephritis, including anti-glomerular basement membrane (GBM) glomerulonephritis, this compound has been shown to improve survival rates. nih.govresearchgate.net It also inhibited the increase in urinary protein, serum creatinine (B1669602), and blood urea (B33335) nitrogen. researchgate.net The protective mechanism is thought to involve the protection of endothelial cells and the suppression of uremic toxins like indoxyl sulfate. nih.govresearchgate.net

Partially Nephrectomized Rats: This model, involving the surgical removal of 5/6th of the kidney mass, leads to progressive CKD. In these rats, this compound improved survival rates and slowed the decline in renal function, as indicated by improved serum creatinine doubling time. nih.govresearchgate.net It has been shown to protect renal capillary endothelial cells and improve renal hypoxia in glomerulonephritis rats. d-nb.info

Table 3: this compound in Chronic Kidney Disease Models

| Model | Animal | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-GBM Glomerulonephritis | Rat | Improved survival rates; Reduced proteinuria and serum creatinine. | nih.gov, researchgate.net |

| 5/6 Nephrectomized | Rat | Improved survival rates; Slowed decline in renal function. | nih.gov, researchgate.net |

| Naturally Occurring CKD | Cat | Slowed increase in serum creatinine; Associated with longer overall survival. | mdpi.com, researchgate.net |

Diabetic Nephropathy Models (e.g., High-Fat Diet/Streptozotocin-induced)

This compound has been evaluated in various preclinical models of diabetic nephropathy (DN), a serious microvascular complication of diabetes. A common model involves inducing type 2 diabetes in rats through a combination of a high-fat diet (HFD) and a low-dose injection of streptozotocin (B1681764) (STZ). This HFD/STZ model mimics the insulin (B600854) resistance and subsequent hyperglycemia characteristic of human type 2 diabetes. tjnpr.orgnih.gov

In these models, this compound administration has demonstrated significant renal protective effects. nih.gov Studies have shown that treatment with this compound leads to improvements in key indicators of renal function that are typically compromised in DN. semanticscholar.org For instance, compared to untreated diabetic rats, those receiving beraprost showed reduced 24-hour urine protein, serum creatinine, and blood urea nitrogen (BUN) levels. nih.gov

The mechanisms underlying these benefits appear to be multifactorial. This compound has been found to attenuate the inflammatory processes and the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway, both of which are critically involved in the pathogenesis of diabetic nephropathy. nih.govscite.ai In HFD/STZ-induced diabetic rats, beraprost treatment was associated with a reduction in the renal expression of inflammatory markers like IL-6, hs-CRP, and TNF-α. semanticscholar.org Furthermore, it was observed to inhibit the phosphorylation of p38MAPK and the expression of downstream targets like TGF-β1 and COX-2. semanticscholar.org

Another relevant model is the obese Zucker (fatty) rat, a genetic model of obesity-induced type 2 diabetes. nih.gov In these rats, long-term administration of this compound suppressed the development of diabetes and its complications, including nephropathy. nih.gov The treatment dose-dependently suppressed increases in serum glucose, insulin, triglycerides, and cholesterol. nih.gov Histopathological examination revealed significant protective effects against renal disorders, hepatic steatosis, and pancreatic fibrosis. nih.gov These findings suggest that beraprost improves glucose intolerance and insulin resistance, thereby mitigating the progression of diabetic complications. nih.gov

Table 1: Effects of this compound (BPS) in a High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Nephropathy Rat Model

| Parameter | Diabetic Model Group (DN) | BPS Treatment Group | Key Finding | Reference |

|---|---|---|---|---|

| Renal Function | ||||

| 24-hour Urine Protein | Significantly increased | Significantly decreased vs. DN | Improved renal filtration barrier | nih.gov |

| Serum Creatinine (Cr) | Significantly increased | Significantly decreased vs. DN | Improved glomerular filtration | semanticscholar.org |

| Blood Urea Nitrogen (BUN) | Significantly increased | Significantly decreased vs. DN | Enhanced renal clearance | semanticscholar.org |

| Inflammatory Markers | ||||

| IL-6, hs-CRP, TNF-α | Significantly increased | Significantly decreased vs. DN | Attenuation of renal inflammation | semanticscholar.org |

| Signaling Pathway |

Acute Kidney Injury Models (e.g., Contrast-medium nephropathy, Cisplatin (B142131) nephropathy)

The efficacy of this compound has been investigated in preclinical models of acute kidney injury (AKI), a condition characterized by a rapid decline in renal function. nih.govresearchgate.net Specific models where beraprost has shown protective effects include contrast-induced nephropathy (CIN) and cisplatin-induced nephropathy. nih.govsci-hub.se